2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
This compound is a pyrazole derivative with a fluoroethyl substituent at position 2 and a methyl group at position 4 of the pyrazole ring. The amine group at position 3 is further substituted with a (2-methylpyrazol-3-yl)methyl moiety.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-9-7-15-17(6-4-12)11(9)13-8-10-3-5-14-16(10)2;/h3,5,7,13H,4,6,8H2,1-2H3;1H |
InChI Key |
KTQYIAVTPUTUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluoroethylamine with 4-methyl-2-pyrazolecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then further reacted with 2-methylpyrazole-3-carboxylic acid in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features and Modifications
Pyrazole derivatives often exhibit varied biological activities depending on substituent patterns. Below is a comparison with analogs from the evidence:
Functional Group Impact on Properties
Patent Landscape
The European patent highlights the therapeutic relevance of pyrazole derivatives with sulfonyl and hydroxyethyl groups for anti-inflammatory applications. While the target compound lacks direct patent coverage, its fluoroethyl group may offer patentability advantages over non-fluorinated analogs.
Biological Activity
2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fluoroethyl group, a methyl group, and a pyrazolylmethyl moiety, which may enhance its interaction with biological targets.
The compound's chemical structure contributes to its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClFN5 |
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | This compound |
| InChI Key | IKTPENZNVPFTDL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its mechanism of action, which involves interactions with specific enzymes and receptors. The fluoroethyl group enhances binding affinity, while the pyrazolylmethyl group may modulate the compound's activity through various biochemical pathways, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Anti-inflammatory Effects: The compound may have properties that reduce inflammation, potentially through COX inhibition.
- Antimicrobial Properties: Some pyrazole derivatives have shown activity against bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insight into the potential effects of this compound:
- Study on Anticancer Efficacy:
-
Anti-inflammatory Mechanisms:
- Research demonstrated that certain pyrazole derivatives could inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism supports the potential use of this compound in treating inflammatory diseases .
- Antimicrobial Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
